molecular formula C13H18O2 B13437534 1-((m-Tolyloxy)methyl)cyclopentan-1-ol

1-((m-Tolyloxy)methyl)cyclopentan-1-ol

Cat. No.: B13437534
M. Wt: 206.28 g/mol
InChI Key: ORJDEBDUVJOMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((m-Tolyloxy)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a meta-substituted tolyloxy (methylphenyl ether) group attached via a methylene bridge to the cyclopentanol ring.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(3-methylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-11-5-4-6-12(9-11)15-10-13(14)7-2-3-8-13/h4-6,9,14H,2-3,7-8,10H2,1H3

InChI Key

ORJDEBDUVJOMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2(CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes nucleophilic attack by the m-tolylmethanol, followed by dehydration to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((m-Tolyloxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products Formed

    Oxidation: 1-((m-Tolyloxy)methyl)cyclopentanone

    Reduction: 1-((m-Tolyloxy)methyl)cyclopentanol

    Substitution: 1-((m-Tolyloxy)methyl)cyclopentyl chloride

Scientific Research Applications

1-((m-Tolyloxy)methyl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the m-tolyl group provides hydrophobic interactions that stabilize the compound’s binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-((m-Tolyloxy)methyl)cyclopentan-1-ol, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituent Molecular Weight (g/mol) CAS No. Key Properties/Applications References
1-((2-Chlorophenyl)(imino)methyl)cyclopentan-1-ol 2-Chlorophenyl, imino 239.71 (estimated) Not provided Intermediate in ketamine synthesis; characterized by NMR and HRMS for structural validation
1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol 4-Chlorophenyl, sulfanyl 242.77 1486844-33-0 High purity (≥95%); potential thiol-mediated reactivity in agrochemicals
1-[(benzylamino)methyl]cyclopentan-1-ol Benzylamino 205.30 1310294-44-0 Pharmaceutical building block; functionalized amino group for drug candidate synthesis
1-Methylcyclopentanol Methyl 100.16 1462-03-9 Simple analog; industrial solvent; baseline for steric effects in cyclopentanol derivatives
1-((tert-butyldiphenylsilyl)ethynyl)cyclopentan-1-ol tert-butyldiphenylsilyl, ethynyl 376.59 (estimated) Not provided Silyl-protected alkyne for click chemistry; 70% yield via Grignard reaction
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl 157.25 19110-40-8 High-purity (≥95%) pharmaceutical intermediate; versatile reactivity in drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.